molecular formula C10H9ClO3 B12654390 Phenyl 2-chloroacetoacetate CAS No. 85153-61-3

Phenyl 2-chloroacetoacetate

Cat. No.: B12654390
CAS No.: 85153-61-3
M. Wt: 212.63 g/mol
InChI Key: ZKORLCBXGZWQFS-UHFFFAOYSA-N
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Description

Phenyl 2-chloroacetoacetate is an organic compound with the molecular formula C10H9ClO3 It is a derivative of acetoacetic acid, where the hydrogen atom of the methylene group is replaced by a phenyl group and one of the hydrogen atoms of the methyl group is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 2-chloroacetoacetate can be synthesized through several methods. One common method involves the reaction of phenylacetic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

  • Addition of phenylacetic acid to a reactor.
  • Cooling the mixture to a specific temperature range.
  • Gradual addition of chloroacetyl chloride while maintaining the temperature.
  • Stirring the reaction mixture for a specified duration.
  • Purification of the product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Phenyl 2-chloroacetoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products:

  • Substitution reactions yield various substituted derivatives depending on the nucleophile used.
  • Reduction reactions produce phenyl 2-chloro-3-hydroxybutanoate.
  • Oxidation reactions result in phenyl 2-chloroacetoacetic acid or other oxidized products.

Scientific Research Applications

Phenyl 2-chloroacetoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drugs and other therapeutic agents.

    Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenyl 2-chloroacetoacetate involves its reactivity towards nucleophiles and electrophiles. The compound’s carbonyl group is highly reactive, allowing it to participate in various nucleophilic addition and substitution reactions. The chlorine atom also enhances the compound’s reactivity by making the adjacent carbon more electrophilic, facilitating further chemical transformations.

Comparison with Similar Compounds

    Phenylacetic Acid: Similar structure but lacks the chloro and acetoacetate groups.

    Ethyl 2-chloroacetoacetate: Similar structure but with an ethyl group instead of a phenyl group.

    Phenylacetone: Similar structure but with a ketone group instead of the acetoacetate group.

Uniqueness: Phenyl 2-chloroacetoacetate is unique due to the presence of both the phenyl and chloroacetoacetate groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various fields of research and industry.

Properties

CAS No.

85153-61-3

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

phenyl 2-chloro-3-oxobutanoate

InChI

InChI=1S/C10H9ClO3/c1-7(12)9(11)10(13)14-8-5-3-2-4-6-8/h2-6,9H,1H3

InChI Key

ZKORLCBXGZWQFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OC1=CC=CC=C1)Cl

Origin of Product

United States

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